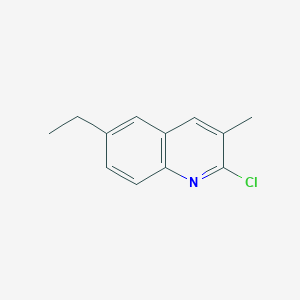

2-Chloro-6-ethyl-3-methylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-ethyl-3-methylquinoline is a quinoline derivative, a class of compounds known for their wide range of applications in medicinal chemistry, materials science, and industrial processes Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethyl-3-methylquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials are 2-chloroaniline and 3-ethyl-2-methylbutanal. The reaction is carried out under reflux conditions in the presence of a strong acid such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave irradiation or ultrasound-assisted methods to enhance reaction rates and yields. These methods are environmentally friendly and reduce the need for harsh reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-6-ethyl-3-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Substitution: 2-Amino-6-ethyl-3-methylquinoline.

Oxidation: this compound-4-carboxylic acid.

Reduction: 2-Chloro-6-ethyl-3-methyl-1,2,3,4-tetrahydroquinoline.

Aplicaciones Científicas De Investigación

2-Chloro-6-ethyl-3-methylquinoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those with antimicrobial, antiviral, and anticancer properties.

Biological Research: It serves as a probe for studying enzyme interactions and cellular pathways due to its ability to interact with nucleic acids and proteins.

Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-ethyl-3-methylquinoline involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and signal transduction . The presence of the chlorine atom enhances its binding affinity to these molecular targets, making it a potent bioactive compound.

Comparación Con Compuestos Similares

2-Chloroquinoline: Lacks the ethyl and methyl groups, making it less hydrophobic and less reactive.

6-Ethyl-3-methylquinoline: Lacks the chlorine atom, resulting in different reactivity and biological activity.

2-Chloro-3-methylquinoline: Lacks the ethyl group, affecting its solubility and interaction with biological targets.

Uniqueness: 2-Chloro-6-ethyl-3-methylquinoline is unique due to the combined presence of chlorine, ethyl, and methyl groups, which confer distinct chemical and biological properties. These substituents enhance its reactivity, solubility, and ability to interact with various molecular targets, making it a versatile compound in research and industrial applications .

Actividad Biológica

2-Chloro-6-ethyl-3-methylquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article synthesizes various research findings on its biological activity, including its mechanisms of action, pharmacological effects, and comparative studies with related compounds.

This compound has the molecular formula C12H12ClN and features a chloro group at the 2-position, an ethyl group at the 6-position, and a methyl group at the 3-position of the quinoline ring. This unique substitution pattern contributes to its biological activity and solubility properties.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which can lead to cell death. This property is crucial for its potential use in anticancer therapies.

- Enzyme Inhibition : It inhibits key enzymes such as topoisomerases and kinases, which are essential for cell division and signal transduction pathways.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have indicated that it demonstrates effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

Research has shown that this compound possesses notable anticancer properties. In vitro studies have reported antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer) and SGC-7901 (gastric cancer) with IC50 values indicating substantial potency .

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline | Lacks ethyl and methyl groups | Reduced reactivity and activity |

| 6-Ethyl-3-methylquinoline | Lacks chlorine atom | Different reactivity |

| 2-Chloro-3-methylquinoline | Lacks ethyl group | Affects solubility and interaction |

This table illustrates how structural differences influence biological activity and reactivity.

Case Studies

Propiedades

IUPAC Name |

2-chloro-6-ethyl-3-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJPQJBGNLDISF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C(=C2)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588994 |

Source

|

| Record name | 2-Chloro-6-ethyl-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132118-29-7 |

Source

|

| Record name | 2-Chloro-6-ethyl-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.